1-Pentadecylpyridin-1-ium;hydrobromide
Description
1-Pentadecylpyridin-1-ium hydrobromide is a quaternary ammonium salt characterized by a pyridinium core substituted with a pentadecyl (C15) alkyl chain and a hydrobromide counterion. Structurally, it combines the aromatic pyridine ring with a long hydrophobic alkyl chain, making it amphiphilic. This compound is of interest in surfactant chemistry, ionic liquid research, and antimicrobial applications due to its ability to interact with lipid membranes and stabilize colloidal systems. Its molecular formula is C20H36N·HBr, with a molecular weight of 380.42 g/mol (calculated from atomic weights).
Properties
Molecular Formula |
C20H37BrN+ |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-pentadecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C20H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1; |
InChI Key |
CTKQHXPMKKCCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentadecylpyridin-1-ium;hydrobromide typically involves the quaternization of pyridine with a long-chain alkyl halide, such as 1-bromopentadecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The general reaction scheme is as follows:
Pyridine+1-Bromopentadecane→1-Pentadecylpyridin-1-ium bromide
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecylpyridin-1-ium;hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-Pentadecylpyridin-1-ium chloride or hydroxide.
Oxidation: Formation of 1-Pentadecylpyridin-1-ium carboxylate.
Reduction: Formation of 1-Pentadecyl-1,4-dihydropyridine.
Scientific Research Applications
1-Pentadecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Pentadecylpyridin-1-ium;hydrobromide primarily involves its interaction with cell membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinium-Based Bromide Salts with Variable Alkyl Chains
Pyridinium bromide salts differ primarily in alkyl chain length and substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Properties of Pyridinium Bromide Derivatives
Key Observations :
- Alkyl Chain Impact : The pentadecyl chain in 1-pentadecylpyridinium hydrobromide enhances hydrophobicity compared to shorter-chain analogs like [MBPy]Br. This increases its micelle-forming capacity and membrane-disrupting activity, making it more effective in antimicrobial applications .
- Counterion Role : Unlike pyridinium bromide perbromide (a bromine adduct used for electrophilic bromination), 1-pentadecylpyridinium hydrobromide acts as a surfactant or stabilizer due to its ionic-hydrophobic balance .
Comparison with Non-Pyridinium Quaternary Ammonium Salts
While pyridinium derivatives are structurally distinct from imidazolium-based ionic liquids, their functional similarities warrant comparison:
Table 2: Comparison with Imidazolium Bromide Ionic Liquids
Key Observations :
- Thermal Behavior : Pyridinium salts generally exhibit higher melting points than imidazolium analogs due to stronger π-π interactions in the aromatic ring. This makes 1-pentadecylpyridinium hydrobromide more suitable for solid-phase applications .
- Biological Activity : The C15 alkyl chain confers superior antimicrobial efficacy compared to shorter-chain imidazolium salts, as demonstrated in studies on gram-positive bacteria .
Antimicrobial Activity
1-Pentadecylpyridinium hydrobromide disrupts microbial cell membranes via electrostatic interactions (pyridinium cation) and hydrophobic insertion (alkyl chain). Its minimum inhibitory concentration (MIC) against Staphylococcus aureus is ≤10 µg/mL , outperforming C6–C12 alkyl analogs .
Solubility and Micellization
- Aqueous Solubility: Limited solubility in water (0.1 mg/mL at 25°C) due to the long alkyl chain.
- Critical Micelle Concentration (CMC) : ~0.05 mM, lower than [MBPy]Br (CMC ~1 mM), indicating stronger self-assembly .
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